molecular formula C21H19N3O2 B2658242 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 2034385-33-4

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B2658242
CAS No.: 2034385-33-4
M. Wt: 345.402
InChI Key: ARDZVQYOKCKUCU-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a combination of furan, pyridine, and indole moieties, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan-Pyridine Intermediate: The initial step involves the synthesis of a furan-pyridine intermediate through a condensation reaction between furan-2-carbaldehyde and 3-aminopyridine under acidic conditions.

    Indole Derivative Formation: The next step involves the synthesis of an indole derivative by reacting indole-3-acetic acid with methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step is the coupling of the furan-pyridine intermediate with the indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide: Similar structure but lacks the methyl group on the indole moiety.

    N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific combination of furan, pyridine, and indole moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-(1-methylindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-24-14-17(18-5-2-3-6-19(18)24)10-21(25)23-12-15-9-16(13-22-11-15)20-7-4-8-26-20/h2-9,11,13-14H,10,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDZVQYOKCKUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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